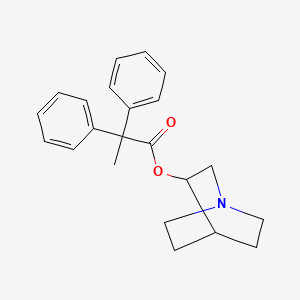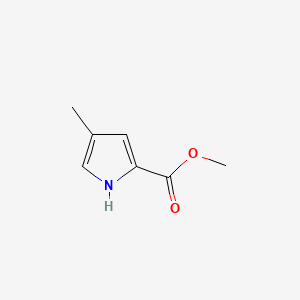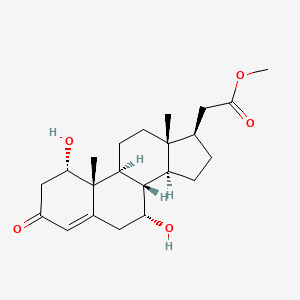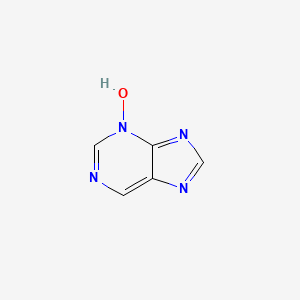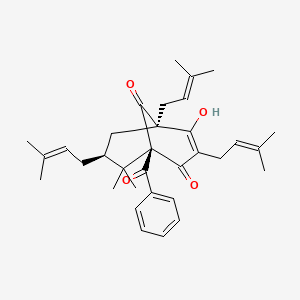
Nemorosone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nemorosone is a bicyclic polyprenylated acylphloroglucinol derivative originally isolated from species of the genus Clusia . It is found in some species of higher plants belonging to the Clusiaceae family and is a usual component of Clusia floral resins . This compound has attracted significant attention due to its promising biological activities, particularly its anti-cancer properties .
Preparation Methods
Chemical Reactions Analysis
Nemorosone undergoes various chemical reactions, including:
Reduction: Specific reduction reactions of this compound have not been extensively studied.
Substitution: This compound can undergo substitution reactions, particularly involving its hydroxyl groups.
Common reagents and conditions used in these reactions include organic solvents, oxidizing agents, and specific catalysts . Major products formed from these reactions include oxidized derivatives and substituted analogs .
Scientific Research Applications
Nemorosone has a wide range of scientific research applications:
Chemistry: This compound is studied for its unique chemical structure and reactivity.
Biology: It exhibits significant anti-cancer properties, showing activity against several types of malignancies such as leukemia, human colorectal, pancreatic, and breast cancer
Medicine: This compound has been investigated for its potential as an anti-cancer lead compound with good bioavailability and minimal side effects.
Industry: This compound is a component of tropical propolis used by female bees for nest construction.
Mechanism of Action
Nemorosone exerts its effects through multiple molecular pathways:
Apoptosis Induction: This compound induces apoptosis in cancer cells by activating the unfolded protein response pathway.
Ferroptosis Induction: This compound triggers ferroptosis by decreasing glutathione levels and increasing the intracellular labile iron pool via heme oxygenase-1 induction.
Molecular Targets: This compound targets estrogen receptors α, pERK1/2, pAkt, and other molecular pathways involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Nemorosone is compared with other similar compounds such as hyperforin and other polyprenylated acylphloroglucinols:
Other Polyprenylated Acylphloroglucinols: This compound shares structural similarities with other compounds in this class but stands out due to its broad spectrum of biological activities and potential therapeutic applications.
Similar compounds include:
- Hyperforin
- Clusianone
- Garcinol
This compound’s uniqueness lies in its dual mechanism of inducing apoptosis and ferroptosis, making it a promising candidate for anti-cancer therapy .
Properties
Molecular Formula |
C33H42O4 |
|---|---|
Molecular Weight |
502.7 g/mol |
IUPAC Name |
(1R,5R,7S)-1-benzoyl-4-hydroxy-8,8-dimethyl-3,5,7-tris(3-methylbut-2-enyl)bicyclo[3.3.1]non-3-ene-2,9-dione |
InChI |
InChI=1S/C33H42O4/c1-21(2)14-16-25-20-32(19-18-23(5)6)28(35)26(17-15-22(3)4)29(36)33(30(32)37,31(25,7)8)27(34)24-12-10-9-11-13-24/h9-15,18,25,35H,16-17,19-20H2,1-8H3/t25-,32+,33-/m0/s1 |
InChI Key |
SYKFHCWMZKYPEA-RFQWPUQQSA-N |
SMILES |
CC(=CCC1CC2(C(=C(C(=O)C(C2=O)(C1(C)C)C(=O)C3=CC=CC=C3)CC=C(C)C)O)CC=C(C)C)C |
Isomeric SMILES |
CC(=CC[C@H]1C[C@@]2(C(=C(C(=O)[C@@](C2=O)(C1(C)C)C(=O)C3=CC=CC=C3)CC=C(C)C)O)CC=C(C)C)C |
Canonical SMILES |
CC(=CCC1CC2(C(=C(C(=O)C(C2=O)(C1(C)C)C(=O)C3=CC=CC=C3)CC=C(C)C)O)CC=C(C)C)C |
Synonyms |
7-epi-nemorosone nemorosone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,3S,4S,5R,6S)-4-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl]oxy-3,5,6-trihydroxyoxane-2-carboxylic acid](/img/new.no-structure.jpg)
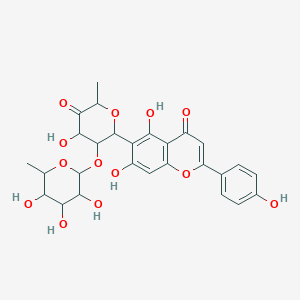
![2-(4-Amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-48-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37-pentadecaene-40-carboxylic acid](/img/structure/B1218607.png)
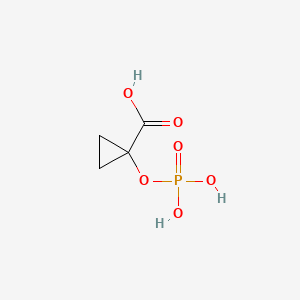
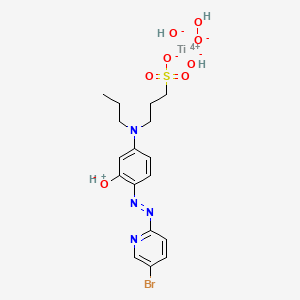
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (4-azidophenyl) hydrogen phosphate](/img/structure/B1218613.png)
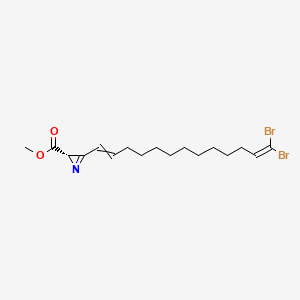
![4,8'-Dihydroxyspiro[2,11-dioxatricyclo[13.2.2.03,8]nonadeca-1(17),3(8),4,6,15,18-hexaene-13,3'-4,7-dioxatricyclo[7.3.0.02,6]dodeca-1(9),2(6)-diene]-5',10',12-trione](/img/structure/B1218615.png)
